[1,1'-Biphenyl]-3,5-dicarboxylic acid [1,1'-Biphenyl]-3,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 4445-59-4
VCID: VC1867093
InChI: InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

[1,1'-Biphenyl]-3,5-dicarboxylic acid

CAS No.: 4445-59-4

Cat. No.: VC1867093

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-3,5-dicarboxylic acid - 4445-59-4

Specification

CAS No. 4445-59-4
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 5-phenylbenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key JJUJLQXTYRRNJE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O

Introduction

Structural Characteristics

Molecular Properties

The calculated molecular weight of [1,1'-Biphenyl]-3,5-dicarboxylic acid is approximately 242.23 g/mol. The molecule features a biphenyl backbone that provides structural rigidity and two carboxylic acid functional groups that offer sites for metal coordination, hydrogen bonding, and other interactions. This combination of properties makes it particularly useful as a linker in supramolecular chemistry.

Physical and Chemical Properties

Based on properties of related compounds, [1,1'-Biphenyl]-3,5-dicarboxylic acid likely exhibits the following characteristics:

PropertyDescription
AppearanceWhite or off-white crystalline solid
SolubilityLimited in water; better in polar organic solvents (DMF, DMSO)
Melting PointLikely >200°C (typical of aromatic dicarboxylic acids)
AcidityComparable to other aromatic carboxylic acids
Chemical ReactivityForms salts, esters, anhydrides; capable of metal coordination

Structural Comparison with Related Compounds

When compared to other biphenyl carboxylic acids, the positioning and number of carboxylic acid groups create distinct molecular geometries:

CompoundNumber of COOH GroupsPositionsMolecular FormulaMolecular Weight (g/mol)
[1,1'-Biphenyl]-3,5-dicarboxylic acid23, 5C14H10O4242.23
Biphenyl-3,4′,5-tricarboxylic acid33, 4', 5C15H10O6286.24
Biphenyl-3,3',5,5'-tetracarboxylic Acid43, 3', 5, 5'C16H10O8330.24

The tetracarboxylic acid variant (Biphenyl-3,3',5,5'-tetracarboxylic Acid) is well-documented in search result , with a CAS number of 4371-28-2 and various synonyms including [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid .

Synthesis Methods

Palladium-Catalyzed Coupling

Similar to the synthesis of Biphenyl-3,4′,5-tricarboxylic acid described in search result , a palladium-catalyzed coupling reaction could be employed:

  • Coupling of appropriately substituted aryl halides with boronic acids or esters

  • Using catalysts such as tetrakis(triphenylphosphine)palladium(0)

  • Employing bases like cesium fluoride in appropriate solvents (e.g., 1,2-dimethoxyethane)

Oxidation of Methyl Precursors

Another potential route would involve:

  • Formation of the biphenyl core with appropriately positioned methyl groups

  • Oxidation of the methyl groups to carboxylic acids using oxidizing agents

Synthetic Challenges and Considerations

Synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid would likely present several challenges:

  • Control of regioselectivity during functionalization

  • Potential solubility issues of intermediates and products

  • Purification procedures appropriate for carboxylic acid-containing compounds

  • Protection/deprotection strategies if necessary for selective functionalization

Applications

Role in Metal-Organic Frameworks

The most significant application of [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives is in the construction of metal-organic frameworks (MOFs):

  • The rigid biphenyl backbone provides structural stability and defined geometry

  • The two carboxylic acid groups serve as coordination sites for metal ions

  • The meta positioning of the carboxylic acid groups creates specific coordination angles

  • MOFs constructed with such linkers can exhibit valuable properties for gas storage, separation, and catalysis

Materials Science Applications

Beyond MOFs, the compound finds potential applications in:

  • Polymer chemistry as a monomer for polyesters and polyamides

  • Supramolecular assemblies utilizing hydrogen bonding networks

  • Crystalline materials with specific packing arrangements

  • Components in luminescent materials, particularly when incorporated into extended π-conjugated systems

Derivatives and Related Compounds

Functionalized Derivatives

Several important derivatives of [1,1'-Biphenyl]-3,5-dicarboxylic acid appear in the search results:

Triazole-Functionalized Derivative

Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid features additional triazole groups that provide:

  • Molecular formula: C18H12N6O4

  • Molecular weight: 376.3 g/mol

  • Additional nitrogen-containing heterocycles for enhanced coordination capabilities

Tetrazole-Containing Derivative

4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid incorporates a tetrazole group that:

  • Acts as a bioisostere for carboxylic acid

  • Shows potential applications in pharmaceutical compounds

  • Has been studied for properties as angiotensin receptor blockers and inhibitors of neutral endopeptidase

Extended Pyridine-Containing Derivative

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) represents a more complex structure:

  • Molecular formula: C33H21NO8

  • Molecular weight: 559.5 g/mol

  • Contains a pyridine core connecting two [1,1'-biphenyl]-3,5-dicarboxylic acid units

Naphthalene-Containing Derivative

3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid features extended aromatic systems:

  • Enhanced π-conjugation from naphthalene units

  • Potential for improved luminescent properties

  • Multiple coordination sites creating opportunities for complex framework structures

Comparative Analysis of Derivatives

The following table compares key properties of [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPotential Applications
[1,1'-Biphenyl]-3,5-dicarboxylic acidC14H10O4242.23Biphenyl core with two COOH groupsMOF linker, polymer component
Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acidC18H12N6O4376.3Additional triazole groupsEnhanced coordination capability
4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acidC15H10N4O4~310.26Tetrazole functionalityPharmaceutical applications
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))C33H21NO8559.5Pyridine linking two biphenyl unitsExtended framework structures
3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acidC36H22O8~586Naphthalene extensionsEnhanced luminescent properties

Research Significance and Future Directions

Current Research Landscape

Based on the derivatives identified in the search results, current research involving [1,1'-Biphenyl]-3,5-dicarboxylic acid likely focuses on:

  • Development of functionalized derivatives with enhanced properties

  • Exploration of novel metal-organic frameworks with specific pore geometries

  • Investigation of structure-property relationships in coordination compounds

  • Applications in separation technologies, catalysis, and sensing

Future Research Opportunities

Several promising areas for future research include:

  • Development of stimuli-responsive materials based on [1,1'-Biphenyl]-3,5-dicarboxylic acid coordination compounds

  • Exploration of photophysical properties when incorporated into extended π-systems

  • Investigation of biological activities of derivatives and their metal complexes

  • Creation of chiral variants for applications in asymmetric catalysis

  • Design of smart materials with switchable properties

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